1-acetyl-N-[4-(4-methylpiperazin-1-yl)phenyl]-2,3-dihydro-1H-indole-5-sulfonamide
Overview
Description
1-acetyl-N-[4-(4-methylpiperazin-1-yl)phenyl]-2,3-dihydro-1H-indole-5-sulfonamide is a complex organic compound that features a combination of indole, piperazine, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-acetyl-N-[4-(4-methylpiperazin-1-yl)phenyl]-2,3-dihydro-1H-indole-5-sulfonamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Sulfonamide Formation: The indole derivative is then reacted with sulfonyl chloride in the presence of a base to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-acetyl-N-[4-(4-methylpiperazin-1-yl)phenyl]-2,3-dihydro-1H-indole-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like halogens, nitro compounds, and sulfonyl chlorides are typically used under acidic or basic conditions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
1-acetyl-N-[4-(4-methylpiperazin-1-yl)phenyl]-2,3-dihydro-1H-indole-5-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-acetyl-N-[4-(4-methylpiperazin-1-yl)phenyl]-2,3-dihydro-1H-indole-5-sulfonamide involves its interaction with specific molecular targets:
Molecular Targets: It may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: The compound could inhibit kinase activity, leading to reduced cell proliferation and inflammation.
Comparison with Similar Compounds
Similar Compounds
Nintedanib: A kinase inhibitor with a similar piperazine-indole structure.
Imatinib: Another kinase inhibitor with a different core structure but similar therapeutic applications.
Uniqueness
1-acetyl-N-[4-(4-methylpiperazin-1-yl)phenyl]-2,3-dihydro-1H-indole-5-sulfonamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and therapeutic potential compared to other similar compounds .
Properties
IUPAC Name |
1-acetyl-N-[4-(4-methylpiperazin-1-yl)phenyl]-2,3-dihydroindole-5-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3S/c1-16(26)25-10-9-17-15-20(7-8-21(17)25)29(27,28)22-18-3-5-19(6-4-18)24-13-11-23(2)12-14-24/h3-8,15,22H,9-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXWWYQHFQCWIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NC3=CC=C(C=C3)N4CCN(CC4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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